1-(2-Acetyl-6-iodopyridin-4-YL)ethanone
Description
1-(2-Acetyl-6-iodopyridin-4-YL)ethanone is a pyridine-derived compound featuring a ketone group at the 4-position, an acetyl substituent at the 2-position, and an iodine atom at the 6-position of the pyridine ring (Figure 1). The iodine atom introduces steric bulk and weak electron-withdrawing effects, while the acetyl group strongly deactivates the aromatic ring via conjugation and inductive effects.
Properties
Molecular Formula |
C9H8INO2 |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
1-(2-acetyl-6-iodopyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H8INO2/c1-5(12)7-3-8(6(2)13)11-9(10)4-7/h3-4H,1-2H3 |
InChI Key |
OYOUNZWYINWOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)I)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-6-iodopyridin-4-YL)ethanone typically involves the iodination of a pyridine derivative followed by acetylation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. This is followed by acetylation using acetic anhydride or acetyl chloride under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-6-iodopyridin-4-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl or aryl-alkene compounds.
Scientific Research Applications
1-(2-Acetyl-6-iodopyridin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-6-iodopyridin-4-YL)ethanone involves its interaction with various molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Halogen-Substituted Pyridinyl Ethanones
- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone (): The fluorine atom at position 2 is highly electronegative, creating a stronger electron-withdrawing effect than iodine. The pyrrolidinyl group at position 6 introduces basicity and hydrogen-bonding capacity, contrasting with the inert iodine in the target compound.
- 1-(5,6-Dimethoxypyridin-2-yl)ethanone (): Methoxy groups at positions 5 and 6 are electron-donating, activating the ring toward electrophilic substitution. In contrast, the acetyl and iodine groups in the target compound deactivate the ring, directing reactivity to specific positions .
Heteroatom and Functional Group Variations
- 1-(6-Methylpyrimidin-4-yl)ethanone (): Pyrimidine’s dual nitrogen atoms create a more electron-deficient ring than pyridine, altering solubility and reactivity. The methyl group at position 6 provides steric shielding, whereas iodine in the target compound offers opportunities for further functionalization .
- 1-(2-Chlorophenyl)ethanone (): As a benzene derivative, this compound lacks the nitrogen-induced electron deficiency of pyridine. The chloro substituent is less bulky than iodine, reducing steric effects in substitution reactions .
Heterocyclic Systems with Ethanone Moieties
- Isoquinoline Alkaloids (): Compounds like 1-(6-methoxy-7-prenylisoquinolin-1-yl)ethanone exhibit fused-ring systems with methoxy and prenyl groups. These structural features enhance biological activity (e.g., anti-TMV properties) compared to simpler pyridine derivatives .
- 1-(3-Methyl-benzofuran-2-yl)-ethanone (): The benzofuran ring’s oxygen atom increases electron density, improving solubility in polar solvents. This contrasts with the pyridine ring’s nitrogen, which reduces basicity and solubility in aqueous media .
Data Table: Key Structural and Functional Comparisons
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